8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with significant potential in scientific research. This compound features a unique spirocyclic structure, characterized by the presence of both a nitrogen atom and an oxygen atom in its ring system. The molecular formula for this compound is , and it has a molecular weight of approximately 435.5 g/mol .
This compound belongs to the class of spirocyclic compounds, specifically those containing azaspiro structures. It is classified as a carboxylic acid due to the presence of the carboxylic acid functional group in its molecular structure.
The synthesis of 8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves several steps that include:
Common reagents used in these synthetic routes may include organometallic compounds, protecting groups for selective reactions, and oxidizing agents to facilitate transformations. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .
The molecular structure of 8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be represented using various structural formulas:
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
TXKKJUJTJWKYDE-UHFFFAOYSA-N
.This structure indicates a complex arrangement of carbon rings with multiple substituents that contribute to its chemical properties.
The compound's complexity rating is noted as 639, which reflects its intricate structure and potential reactivity.
8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles/nucleophiles for substitution reactions. The specific conditions such as temperature and solvent choice are tailored to achieve desired outcomes in each reaction type .
The mechanism of action for 8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid largely depends on its interactions at a molecular level with biological targets or during chemical transformations:
The physical properties of 8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include:
The chemical properties encompass its reactivity patterns in various environments:
8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Research continues to explore its therapeutic potential as an enzyme inhibitor or receptor modulator across various diseases .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4